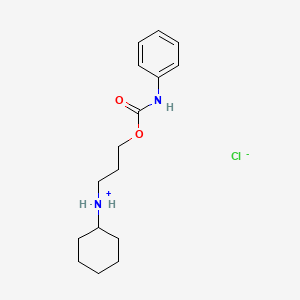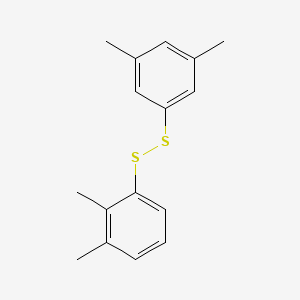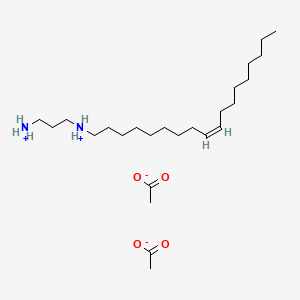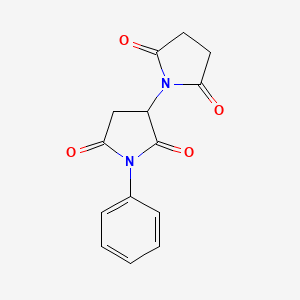
1'-Phenyl(1,3'-bipyrrolidine)-2,2',5,5'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is a complex organic compound that belongs to the class of bipyrrolidine derivatives. This compound is characterized by its unique structure, which includes a phenyl group attached to a bipyrrolidine core with four ketone functionalities. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone typically involves the reaction of a bipyrrolidine derivative with a phenyl-containing reagent under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the bipyrrolidine derivative is reacted with a phenyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1’-(3-Methylphenyl)-1,3’-bipyrrolidine-2,2’,5,5’-tetrone
- 1’-(4-Methoxyphenyl)-1,3’-bipyrrolidine-2,2’,5,5’-tetrone
Uniqueness
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is unique due to its specific phenyl substitution and the presence of four ketone functionalities. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
69557-04-6 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrolidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H12N2O4/c17-11-6-7-12(18)16(11)10-8-13(19)15(14(10)20)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clé InChI |
KFKWZAQLRGNACJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
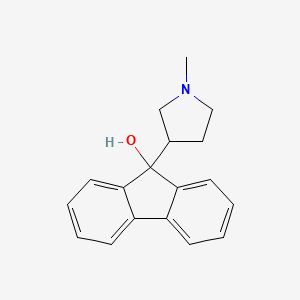
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
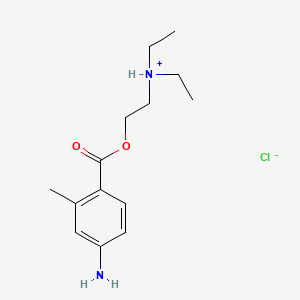
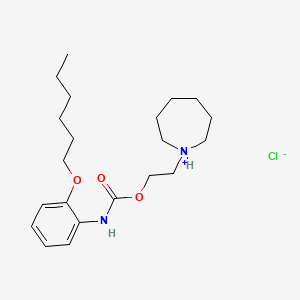
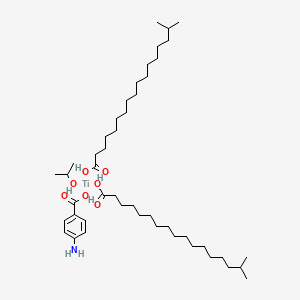
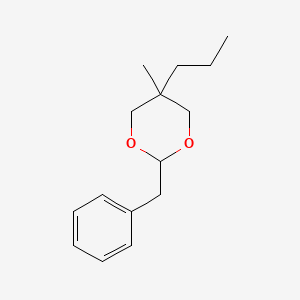
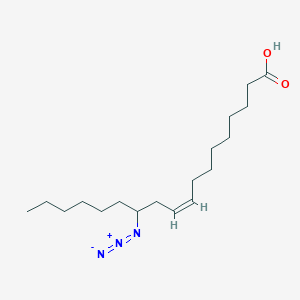
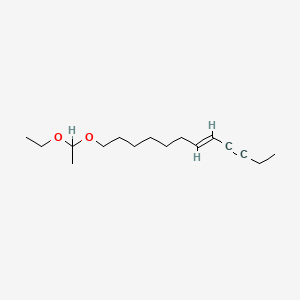

![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)
